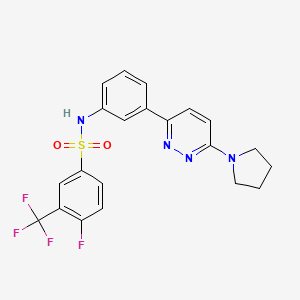
4-fluoro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine and trifluoromethyl groups often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, including:
Formation of the Pyridazinyl Intermediate: This step may involve the reaction of a pyridazine derivative with a suitable reagent to introduce the pyrrolidin-1-yl group.
Coupling with Phenyl Derivative: The pyridazinyl intermediate is then coupled with a phenyl derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of Fluorine and Trifluoromethyl Groups: These groups are introduced through selective fluorination and trifluoromethylation reactions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group, typically through the reaction of the intermediate with a sulfonyl chloride.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl or phenyl rings.
Reduction: Reduction reactions may target the sulfonamide group or other functional groups.
Substitution: The compound can undergo substitution reactions, such as nucleophilic aromatic substitution, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Antibacterial Agents: Potential use as an antibacterial agent due to the sulfonamide group.
Drug Development: Research into its efficacy and safety as a therapeutic agent.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: Interaction with cellular receptors to modulate biological pathways.
Signal Transduction: Affecting signal transduction pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide: Lacks the trifluoromethyl group.
N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the fluorine atom.
Uniqueness
The presence of both fluorine and trifluoromethyl groups in 4-fluoro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide enhances its biological activity and stability compared to similar compounds. These groups may also influence its solubility, binding affinity, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C21H18F4N4O2S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H18F4N4O2S/c22-18-7-6-16(13-17(18)21(23,24)25)32(30,31)28-15-5-3-4-14(12-15)19-8-9-20(27-26-19)29-10-1-2-11-29/h3-9,12-13,28H,1-2,10-11H2 |
InChI Key |
JRWWCMMYBIPSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


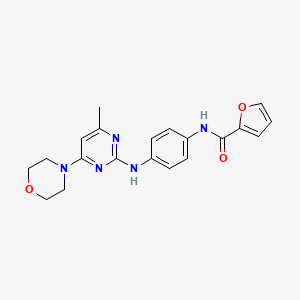
![N-(4-bromo-3-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256813.png)
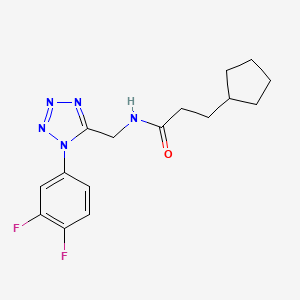
![2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11256821.png)

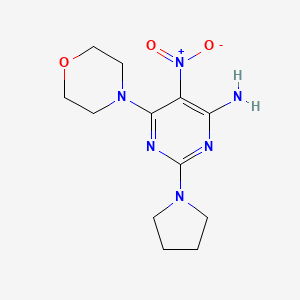
![2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11256830.png)


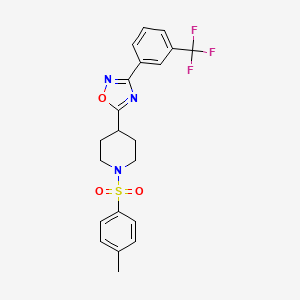
![N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B11256844.png)
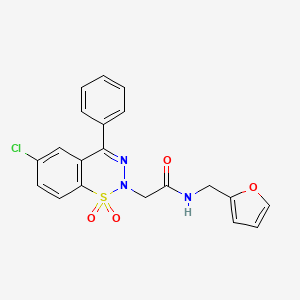
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11256860.png)
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11256874.png)
